REACTION_CXSMILES
|
C([C:4]1[NH:5][C:6](C(OCC)=O)=[C:7]([CH3:16])[C:8]=1[CH2:9][CH2:10][C:11]([O:13]CC)=[O:12])(O)=O>[OH-].[Na+]>[C:11]([CH2:10][CH2:9][C:8]1[C:7]([CH3:16])=[CH:6][NH:5][CH:4]=1)([OH:13])=[O:12] |f:1.2|
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Name
|
|
Quantity
|
50.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C=1NC(=C(C1CCC(=O)OCC)C)C(=O)OCC
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
252.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C=1NC(=C(C1CCC(=O)OCC)C)C(=O)OCC
|
Control Type
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UNSPECIFIED
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Setpoint
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10 °C
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
had been treated
|
Type
|
CUSTOM
|
Details
|
rotary evaporated to a volume of about 1.8 L of thick black residue
|
Type
|
ADDITION
|
Details
|
50% sulfuric acid was slowly added so as
|
Type
|
CUSTOM
|
Details
|
at <20° C.
|
Type
|
ADDITION
|
Details
|
Ethyl ether (1400 mL) was added
|
Type
|
FILTRATION
|
Details
|
the mixture filtered
|
Type
|
EXTRACTION
|
Details
|
The precipitate was extracted in a Soxhlet extractor with 500 mL of ether
|
Type
|
WASH
|
Details
|
The combined ether layers were washed with 250 mL water
|
Type
|
EXTRACTION
|
Details
|
The combined water layers were back extracted with 150 mL of ether
|
Type
|
CUSTOM
|
Details
|
All the ether layers were rotary evaporated
|
Type
|
CUSTOM
|
Details
|
the residue dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CCC1=CNC=C1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 123.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 474.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |